(3-CHLOROPROPANESULFONYL)BENZENE

CAS No.:

Cat. No.: VC14437553

Molecular Formula: C9H11ClO2S

Molecular Weight: 218.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11ClO2S |

|---|---|

| Molecular Weight | 218.70 g/mol |

| IUPAC Name | 3-chloropropylsulfonylbenzene |

| Standard InChI | InChI=1S/C9H11ClO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |

| Standard InChI Key | YRFGJZXFUZOMGX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)CCCCl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

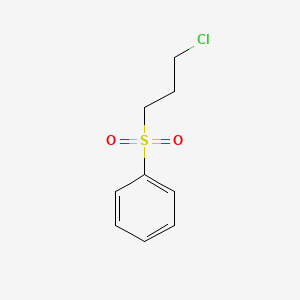

(3-Chloropropanesulfonyl)benzene features a benzene ring (C₆H₅) bonded to a sulfonyl group (-SO₂-) that is further connected to a 3-chloropropane chain (-CH₂CH₂CH₂Cl). The sulfonyl group introduces electron-withdrawing characteristics, while the chloropropane moiety adds steric bulk and halogenated reactivity. The molecular formula is C₉H₁₁ClO₂S, with a molecular weight of 218.7 g/mol .

Systematic Nomenclature

-

IUPAC Name: 3-Chloropropyl(phenyl)sulfone

-

Alternative Names:

-

Benzene-1-sulfonyl-3-chloropropane

-

3-Chloropropane-1-sulfonylbenzene

-

The compound’s naming follows IUPAC guidelines, prioritizing the sulfonyl group’s position relative to the chloropropane chain.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of (3-chloropropanesulfonyl)benzene derives from methodologies used for analogous sulfonyl chlorides. A patent by US3641140A outlines a scalable approach for chloroalkane sulfonyl chlorides, adaptable to this compound:

Reaction of Sultones with Thionyl Chloride

-

Substrate: 1,3-Propanesultone (a cyclic sulfonic ester).

-

Reagents: Thionyl chloride (SOCl₂) catalyzed by dimethylformamide (DMF).

-

Conditions:

The reaction proceeds via nucleophilic attack of thionyl chloride on the sultone, followed by ring opening and sulfonyl chloride formation.

Post-Synthesis Functionalization

The resultant 3-chloropropane sulfonyl chloride (ClCH₂CH₂CH₂SO₂Cl) is subsequently coupled to benzene under Friedel-Crafts conditions (AlCl₃ catalyst) to install the aromatic ring.

Industrial Production Challenges

-

Purity Control: Vacuum distillation (e.g., 70–73°C at 0.1 mmHg ) is critical to isolate the product from byproducts like phosphorus oxychloride.

-

Catalyst Optimization: Hexamethylphosphoric triamide (HMPA) or tetramethylurea enhances reaction efficiency .

Physical and Chemical Properties

Physicochemical Data

Reactivity Profile

-

Nucleophilic Substitution: The sulfonyl chloride group (-SO₂Cl) reacts with amines to form sulfonamides or with alcohols to yield sulfonate esters.

-

Thermal Stability: Decomposes above 200°C, releasing HCl and sulfur oxides.

Applications in Industry and Research

Pharmaceutical Intermediates

(3-Chloropropanesulfonyl)benzene serves as a precursor to sulfonamide drugs, leveraging its ability to form stable covalent bonds with biological targets. For example, it could be used in synthesizing protease inhibitors or antibacterial agents .

Agrochemical Development

The compound’s halogenated chain enhances lipophilicity, making it suitable for pesticide formulations. Patent US3641140A highlights its utility in creating plant-protective agents resistant to hydrolysis.

Polymer Chemistry

Incorporating the sulfonyl group into polymers improves thermal stability and solvent resistance, valuable for high-performance materials like ion-exchange resins.

Future Perspectives

Green Synthesis Innovations

Exploring solvent-free reactions or biocatalytic methods could reduce reliance on toxic reagents like thionyl chloride.

Advanced Applications

-

Drug Delivery Systems: Functionalizing nanoparticles with sulfonyl groups for targeted therapy.

-

Electrolyte Additives: Enhancing ionic conductivity in lithium-sulfur batteries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume